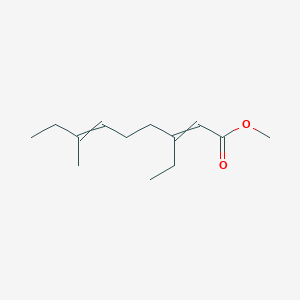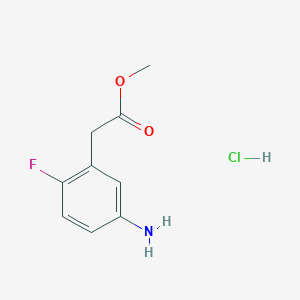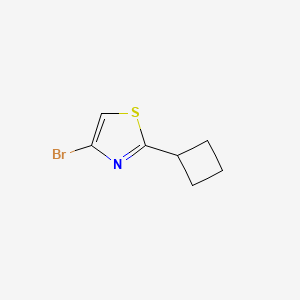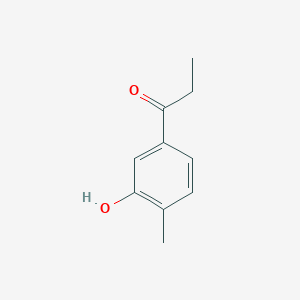
(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride is a chiral compound with significant applications in various fields of scientific research This compound is known for its unique structure, which includes a quinuclidine ring and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride typically involves the reaction of quinuclidin-3-amine with (S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process often involves the use of protecting groups and specific catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of ®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to ensure the final product meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidin-3-one derivatives, while reduction can produce amine derivatives with modified functional groups.
Scientific Research Applications
®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: The compound is employed in biochemical assays and studies involving neurotransmitter systems.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation is often stereospecific, meaning that the specific three-dimensional arrangement of the compound is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
Quinuclidin-3-amine: A simpler analog without the phenylethylamine moiety.
Phenylethylamine: A compound with similar structural features but lacking the quinuclidine ring.
N-Phenylethylquinuclidine: A related compound with different stereochemistry.
Uniqueness
®-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereospecificity makes it particularly valuable in research applications where precise molecular interactions are required.
Properties
CAS No. |
120570-09-4 |
|---|---|
Molecular Formula |
C15H24Cl2N2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-(1-phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H |
InChI Key |
BABMCKVVGDIUCA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl](/img/new.no-structure.jpg)






![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)

